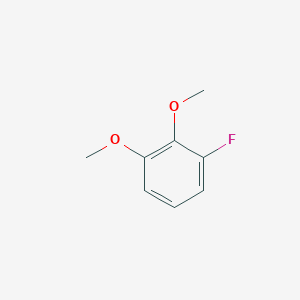

1-Fluoro-2,3-dimethoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBADDMXGOBTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374578 | |

| Record name | 1-fluoro-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-64-9 | |

| Record name | 1-fluoro-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 394-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-2,3-dimethoxybenzene (CAS Number: 394-64-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,3-dimethoxybenzene is an aromatic organic compound with the CAS number 394-64-9 . This fluorinated dimethoxybenzene derivative holds interest in various chemical research fields, particularly as a potential building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The strategic incorporation of a fluorine atom onto the benzene ring can significantly alter the physicochemical and biological properties of the molecule, a feature often exploited in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the available technical data for this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 394-64-9 | [3][4][5][6][7] |

| Molecular Formula | C₈H₉FO₂ | [3][5][6] |

| Molecular Weight | 156.15 g/mol | [3][5][6] |

| Appearance | Colorless to light yellow liquid | [1][8] |

| Boiling Point | 175.9 °C at 760 mmHg; 96-97 °C at 20 Torr | [9][10] |

| Density | 1.102 g/cm³ | [10] |

| Refractive Index | 1.471 | [9] |

| Flash Point | 66.5 °C | [9] |

Table 2: Spectroscopic Data Summary

| Spectrum Type | Key Features |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| IR Spectroscopy | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

Synthesis

A plausible and widely used method for the synthesis of aryl fluorides from aromatic amines is the Balz-Schiemann reaction .[1][4][5][9][11] This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.

For the synthesis of this compound, the starting material would be 2,3-dimethoxyaniline .

Experimental Protocol: A Generalized Balz-Schiemann Reaction

The following is a generalized protocol for the Balz-Schiemann reaction, which can be adapted for the synthesis of this compound from 2,3-dimethoxyaniline.

Step 1: Diazotization

-

In a suitable reaction vessel, dissolve the primary aromatic amine (e.g., 2,3-dimethoxyaniline) in an aqueous solution of a strong acid, such as hydrochloric acid or fluoroboric acid.

-

Cool the mixture to a low temperature, typically between 0 and 5 °C, using an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled amine solution while maintaining the low temperature. The addition is typically done dropwise to control the exothermic reaction.

-

Stir the reaction mixture for a period of time at this low temperature to ensure complete formation of the diazonium salt.

Step 2: Formation and Isolation of the Diazonium Tetrafluoroborate Salt

-

To the solution of the diazonium salt, add a solution of fluoroboric acid (HBF₄). This will precipitate the diazonium tetrafluoroborate salt.

-

Collect the precipitated salt by filtration and wash it with cold water, followed by a cold organic solvent like ethanol or diethyl ether to remove impurities.

-

Dry the isolated diazonium tetrafluoroborate salt carefully, as these salts can be explosive when dry.

Step 3: Thermal Decomposition

-

Gently heat the dry diazonium tetrafluoroborate salt. The decomposition will result in the formation of the aryl fluoride, nitrogen gas, and boron trifluoride.

-

The crude aryl fluoride can then be purified by distillation or other chromatographic techniques.

Below is a Graphviz diagram illustrating the workflow of the Balz-Schiemann reaction.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. 3-Fluoro-2,4-dimethoxyaniline [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Balz–Schiemann reaction - Wikiwand [wikiwand.com]

- 5. Schiemann Reaction [drugfuture.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. CAS 394-64-9: this compound | CymitQuimica [cymitquimica.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. byjus.com [byjus.com]

A Technical Guide to the Physical Properties of 1-Fluoro-2,3-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Fluoro-2,3-dimethoxybenzene. The information is curated for researchers, scientists, and professionals in drug development who require accurate physical data for this compound. This document summarizes key quantitative data in a structured format and outlines the general experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is an aromatic organic compound. Its physical state under standard conditions is a colorless to light yellow liquid. The structural and property data are essential for its application in chemical synthesis and pharmaceutical development.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₈H₉FO₂ | [1][2] |

| Molecular Weight | 156.15 g/mol | [1][2] |

| CAS Number | 394-64-9 | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 96-97 °C (at 20 Torr) | [2] |

| Density | 1.102 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.4948 (at 22.5 °C) | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

Experimental Protocols

The determination of the physical properties of liquid organic compounds like this compound follows standardized laboratory procedures. Below are detailed methodologies for the key experiments.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For small quantities of liquid, the capillary method is commonly employed.[4]

Apparatus:

-

Thiele tube or a similar heating block (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamp

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the fusion tube.

-

A capillary tube, which has been sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[5][6]

-

The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the sample are at the same level.

-

The entire assembly is placed in a heating bath (like a Thiele tube with heating oil or an aluminum block).[5][6]

-

The apparatus is heated slowly and uniformly.[5]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled. When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4][5]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.[7] For liquids, a pycnometer or a volumetric flask is often used for accurate measurement.

Apparatus:

-

Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube) or a volumetric flask

-

Analytical balance

-

Thermostat or water bath

Procedure:

-

A clean, dry pycnometer is weighed accurately on an analytical balance (W1).[7]

-

The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The volume is adjusted precisely to the mark, and it is weighed again (W2).[7]

-

The pycnometer is emptied, dried thoroughly, and then filled with the sample liquid (this compound).

-

The filled pycnometer is brought to the same temperature in the thermostat, the volume is adjusted, and it is weighed for a third time (W3).[7]

-

The density of the sample liquid is calculated using the following formula: Density of liquid = [(W3 - W1) / (W2 - W1)] * Density of water at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[8] It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.[8] The Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Dropper

-

Soft tissue and a suitable solvent (e.g., ethanol or acetone)

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a volatile solvent and allowed to dry.[9]

-

The instrument is calibrated using a standard liquid with a known refractive index, often distilled water.

-

A few drops of the sample liquid (this compound) are placed on the surface of the lower prism using a dropper.[9]

-

The two prisms are closed and clamped together.

-

Water from a constant temperature bath is circulated through the jackets of the prisms to maintain a constant temperature, typically 20°C.[8]

-

Light is directed through the sample by adjusting the mirror.

-

While looking through the eyepiece, the control knob is turned until the boundary line between the light and dark fields appears. The line may be blurry or show color fringes.

-

The compensator dial is adjusted to sharpen the boundary line and remove any color dispersion.

-

The main control is adjusted to center the sharp boundary line precisely on the crosshairs of the eyepiece.[9]

-

The refractive index is read directly from the instrument's scale.

Visualizations

Experimental Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical characterization of a liquid chemical compound.

Caption: Workflow for physical property determination of a liquid chemical.

References

- 1. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Video: Boiling Points - Procedure [jove.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. athabascau.ca [athabascau.ca]

- 9. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to 1-Fluoro-2,3-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and relevant synthetic methodologies related to 1-Fluoro-2,3-dimethoxybenzene. This compound is of interest to researchers in medicinal chemistry and drug discovery due to the unique properties imparted by its fluorine and methoxy substituents. The strategic incorporation of fluorine into molecular scaffolds is a key strategy in modern drug design to modulate physicochemical and pharmacokinetic properties.

Molecular Properties and Identification

This compound is a substituted aromatic compound. Its key quantitative data and identifiers are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO₂ | [1] |

| Molecular Weight | 156.15 g/mol | [1][2] |

| CAS Number | 394-64-9 | [1][3] |

| Physical Form | Liquid | |

| Boiling Point | 88 °C at 6 mmHg | |

| Density | 1.171 g/mL at 25 °C | |

| Refractive Index | n20/D 1.503 |

Molecular Structure

The structure of this compound consists of a benzene ring substituted with one fluorine atom and two methoxy groups at the 1, 2, and 3 positions, respectively.

Caption: 2D structure of this compound.

Context in Drug Discovery

The presence of a fluorine atom in drug candidates is a widely used strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5] The introduction of fluorine can block metabolic "soft spots," enhance membrane permeability, and stabilize bioactive conformations, often leading to improved pharmacokinetic profiles.[4][6] The trifluoromethyl group, a related fluorinated moiety, is also frequently employed to enhance these properties.[6][7] Consequently, substituted fluorobenzenes like this compound are valuable building blocks in the synthesis of novel therapeutic agents.

Exemplary Experimental Protocol: Synthesis of a Related Compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, the synthesis of structurally related fluorinated dimethoxybenzene derivatives often involves multi-step processes, including nucleophilic aromatic substitution or electrophilic fluorination. For illustrative purposes, the following is a detailed protocol for the synthesis of a related compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, via nitration of a fluorinated precursor.[8] This provides insight into the methodologies employed for the functionalization of such aromatic rings.

Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [8]

-

Materials:

-

2-Fluoro-1,4-dimethoxybenzene

-

Nitric acid (HNO₃, 64-66%)

-

Ice water

-

-

Procedure:

-

2-Fluoro-1,4-dimethoxybenzene (16.00 g, 0.10 mol) is added slowly to a stirred solution of nitric acid (143 mL) at 0 °C.

-

The resulting solution is stirred for 10 minutes at 0 °C.

-

The reaction mixture is then poured onto ice water (600 mL) and stirred for an additional 30 minutes.

-

The product precipitates and can be collected by filtration.

-

This protocol demonstrates a common electrophilic aromatic substitution reaction used to introduce a nitro group onto a fluorinated and methoxy-activated benzene ring. The resulting nitro-compound can serve as a versatile intermediate for further synthetic transformations, such as reduction to an amine or nucleophilic aromatic substitution of the fluorine atom.

The workflow for this experimental protocol can be visualized as follows:

Caption: Experimental workflow for nitration.

References

- 1. scbt.com [scbt.com]

- 2. 1-Fluoro-3,5-dimethoxybenzene | C8H9FO2 | CID 2774257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 394-64-9 [chemicalbook.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Synthesis of 1-Fluoro-2,3-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-fluoro-2,3-dimethoxybenzene, a valuable building block in medicinal chemistry and materials science. The primary synthesis route detailed is the Balz-Schiemann reaction, a reliable method for the introduction of fluorine to an aromatic ring. This document includes detailed experimental protocols, quantitative data, and process visualizations to aid in the successful synthesis of the target compound.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process starting from 2,3-dimethoxyaniline. The core of this transformation is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[1][2][3]

The overall reaction scheme is as follows:

References

Spectral Data Interpretation of 1-Fluoro-2,3-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 1-fluoro-2,3-dimethoxybenzene, a key aromatic compound. The interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is crucial for its identification, purity assessment, and understanding its role in various chemical syntheses and drug development processes. This document outlines the expected spectral features, provides detailed experimental protocols for data acquisition, and presents a logical workflow for spectral interpretation.

Predicted Spectroscopic Data

Due to the limited availability of public, high-resolution experimental spectra for this compound, this guide presents predicted data based on established principles of spectroscopy and computational models. These predictions serve as a robust baseline for researchers acquiring their own experimental data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons and the methoxy groups, with coupling patterns influenced by the fluorine atom.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 6.95 - 7.15 | Triplet of doublets (td) | J(H4-H5) ≈ 8.0, J(H4-F) ≈ 2.0 |

| H-5 | 7.10 - 7.30 | Triplet (t) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |

| H-6 | 6.80 - 7.00 | Doublet of doublets (dd) | J(H6-H5) ≈ 8.0, J(H6-F) ≈ 10.0 |

| OCH₃ (C2) | 3.85 - 4.05 | Singlet | - |

| OCH₃ (C3) | 3.85 - 4.05 | Singlet | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts and multiplicities affected by the fluorine and methoxy substituents. The carbon directly bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 | 150.0 - 155.0 | Doublet (d) | ¹J(C1-F) ≈ 240-250 |

| C-2 | 145.0 - 150.0 | Doublet (d) | ²J(C2-F) ≈ 15-20 |

| C-3 | 152.0 - 157.0 | Singlet (s) or small doublet | ⁴J(C3-F) ≈ 0-3 |

| C-4 | 115.0 - 120.0 | Singlet (s) or small doublet | ⁴J(C4-F) ≈ 0-3 |

| C-5 | 124.0 - 128.0 | Singlet (s) | - |

| C-6 | 110.0 - 115.0 | Doublet (d) | ²J(C6-F) ≈ 20-25 |

| OCH₃ (C2) | 55.0 - 60.0 | Singlet (s) | - |

| OCH₃ (C3) | 55.0 - 60.0 | Singlet (s) | - |

Predicted IR Spectral Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H stretch (aliphatic, -OCH₃) | 2830 - 2980 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (aryl ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Strong |

| C-F stretch | 1100 - 1200 | Strong |

| C-H out-of-plane bend (aromatic) | 750 - 850 | Strong |

Experimental Protocols

To obtain high-quality spectral data, the following experimental procedures are recommended.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Spectral Width: 0 to 220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small drop of liquid this compound or a few milligrams of the solid compound directly onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR Spectrometer):

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Data Format: Transmittance or Absorbance

Visualization of Key Concepts

The following diagrams illustrate the molecular structure and a typical workflow for spectral analysis.

Caption: Molecular structure of this compound showing key proton-proton and proton-fluorine NMR couplings.

Caption: A generalized workflow for the acquisition and interpretation of spectroscopic data.

An In-depth Technical Guide to 1-Fluoro-2,3-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,3-dimethoxybenzene is an aromatic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. As a fluorinated derivative of dimethoxybenzene, its unique electronic properties and substitution pattern make it a valuable building block for the synthesis of more complex molecules. The strategic incorporation of a fluorine atom onto the benzene ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the initial characterization of this compound, including its physicochemical properties, spectral data, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthetic chemistry and drug design. While experimental data for this specific isomer is not widely published, the fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 394-64-9 | [1][2] |

| Molecular Formula | C₈H₉FO₂ | [1][2] |

| Molecular Weight | 156.15 g/mol | [1][2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The two methoxy groups will likely appear as singlets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atoms attached to the fluorine and methoxy groups will exhibit characteristic chemical shifts. Carbon-fluorine coupling constants will be observable for the carbon atoms in proximity to the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic ring and methoxy groups.

-

C=C stretching vibrations of the aromatic ring.

-

C-O stretching vibrations of the methoxy groups.

-

A strong C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) at m/z 156.15. Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic strategies, with the Balz-Schiemann reaction being a prominent method for the introduction of fluorine onto an aromatic ring.

Balz-Schiemann Reaction

A plausible and widely used method for the synthesis of aryl fluorides is the Balz-Schiemann reaction. This reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction

-

Diazotization of 2,3-Dimethoxyaniline:

-

Dissolve 2,3-dimethoxyaniline in an aqueous solution of fluoroboric acid (HBF₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature.

-

Stir the reaction mixture for a specified time to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate from the solution.

-

-

Decomposition of the Diazonium Salt:

-

Isolate the diazonium tetrafluoroborate salt by filtration.

-

Wash the salt with cold water and then with a cold organic solvent (e.g., diethyl ether).

-

Carefully heat the dried diazonium salt in an inert, high-boiling solvent or neat until the evolution of nitrogen gas ceases.

-

The crude this compound is then purified by distillation or chromatography.

-

Caption: Balz-Schiemann reaction for this compound synthesis.

Reactivity

The reactivity of this compound is influenced by the interplay of the electron-donating methoxy groups and the electron-withdrawing fluorine atom. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, particularly when the aromatic ring is further activated by electron-withdrawing groups. The methoxy groups direct electrophilic aromatic substitution to the ortho and para positions.

Applications in Drug Development

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profiles.[3][4] While specific applications of this compound in drug development are not extensively documented, its structural motif is present in various biologically active compounds. Dimethoxybenzene derivatives, in general, are recognized for their diverse pharmaceutical applications, including antioxidant, anti-inflammatory, anti-cancer, and anti-viral activities.

The 2,3-dimethoxyphenyl moiety is a key component in a number of pharmacologically active molecules. The addition of a fluorine atom to this scaffold can be a strategic approach to modulate the properties of these molecules for improved therapeutic potential.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 1-Fluoro-2,3-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on 1-fluoro-2,3-dimethoxybenzene. The document details the theoretical basis for the regioselectivity of these reactions, provides experimental protocols for key transformations, and presents data in a clear, comparative format.

Introduction: Reactivity and Regioselectivity

This compound is an electron-rich aromatic compound, making it highly susceptible to electrophilic attack. The regiochemical outcome of EAS reactions on this substrate is governed by the directing effects of its three substituents: a fluorine atom and two methoxy groups.

-

Methoxy Groups (-OCH₃): These are strongly activating, ortho, para-directing groups due to their ability to donate electron density to the benzene ring via resonance.[1]

-

Fluorine Atom (-F): Fluorine is an anomaly in the halogen group. While it is deactivating due to its high electronegativity (inductive effect), it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.[2]

In a polysubstituted benzene ring, the most strongly activating group typically controls the position of electrophilic attack. In the case of this compound, the two powerful methoxy groups will dominate the directing effects over the weakly deactivating fluorine atom. The positions ortho and para to the methoxy groups are C4, C6, and C5. The C4 and C6 positions are ortho to one methoxy group and meta to the other, while the C5 position is para to the C2-methoxy group and meta to the C3-methoxy group. Steric hindrance from the adjacent substituents will also play a role in determining the final product distribution.

The following diagram illustrates the directing effects of the substituents on this compound.

Key Electrophilic Aromatic Substitution Reactions

This section details the primary EAS reactions on this compound, including nitration, halogenation, and Friedel-Crafts reactions.

Nitration

The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental EAS reaction. Based on the directing effects of the methoxy groups, the primary product of nitration of this compound is expected to be 1-fluoro-2,3-dimethoxy-5-nitrobenzene . The commercial availability of this specific isomer strongly supports this regiochemical outcome.

Experimental Protocol (Adapted from the nitration of 2-fluoro-1,4-dimethoxybenzene)[3]

A detailed experimental protocol for the nitration of the closely related 2-fluoro-1,4-dimethoxybenzene is available and can be adapted for this compound.[3]

Materials:

-

This compound

-

Nitric acid (65-70%)

-

Sulfuric acid (98%)

-

Dichloromethane (or other suitable solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of nitric acid and sulfuric acid in the chosen solvent to 0 °C in an ice bath.

-

Dissolve this compound in the same solvent and add it dropwise to the cooled acid mixture over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

-

Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Nitration of 2-Fluoro-1,4-dimethoxybenzene[3]

| Reactant | Reagents | Temperature | Reaction Time | Product | Yield |

| 2-Fluoro-1,4-dimethoxybenzene | HNO₃, H₂SO₄ | 0 °C | 1.5 hours | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 90% |

Halogenation

Halogenation introduces a halogen atom (Br, Cl) onto the aromatic ring. The reaction typically employs a halogen in the presence of a Lewis acid catalyst. For this compound, the incoming halogen is expected to substitute at the positions activated by the methoxy groups, primarily at C5 and to a lesser extent at C4 and C6, depending on steric hindrance.

General Experimental Protocol for Bromination:

Materials:

-

This compound

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron filings

-

Carbon tetrachloride or dichloromethane

Procedure:

-

Dissolve this compound in the chosen solvent in a flask protected from light.

-

Add the Lewis acid catalyst (FeBr₃ or iron filings).

-

Slowly add a solution of bromine in the same solvent to the mixture at room temperature.

-

Stir the reaction mixture until the bromine color disappears.

-

Quench the reaction with a solution of sodium bisulfite.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent and purify the product by distillation or chromatography.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are used to introduce acyl (-COR) or alkyl (-R) groups onto an aromatic ring.[4]

Friedel-Crafts Acylation: This reaction typically involves an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylation of this compound is expected to occur at the most activated and sterically accessible positions, likely C5.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide, alkene, or alcohol in the presence of a Lewis or Brønsted acid. Similar to acylation, the substitution is directed by the methoxy groups. However, Friedel-Crafts alkylation is prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products.

Summary of Expected Regioselectivity

The following table summarizes the expected major products for the electrophilic aromatic substitution of this compound based on the directing effects of the substituents.

| Reaction | Electrophile (E⁺) | Expected Major Product(s) |

| Nitration | NO₂⁺ | 1-Fluoro-2,3-dimethoxy-5-nitrobenzene |

| Bromination | Br⁺ | 5-Bromo-1-fluoro-2,3-dimethoxybenzene |

| Chlorination | Cl⁺ | 5-Chloro-1-fluoro-2,3-dimethoxybenzene |

| Acylation | RCO⁺ | 1-(5-Fluoro-3,4-dimethoxyphenyl)alkan-1-one |

| Alkylation | R⁺ | 5-Alkyl-1-fluoro-2,3-dimethoxybenzene (and other isomers) |

Signaling Pathways and Logical Relationships

The outcome of electrophilic aromatic substitution on this compound is a result of a logical decision-making process based on fundamental electronic and steric principles.

References

A Technical Guide to the Long-Term Stability and Storage of 1-Fluoro-2,3-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the long-term stability and storage of 1-Fluoro-2,3-dimethoxybenzene based on publicly available safety data and general principles of chemical stability testing. No specific, long-term quantitative stability studies for this compound were found in the public domain. The experimental protocols and potential degradation pathways described herein are generalized and should be adapted and validated for specific laboratory conditions and applications.

Introduction

This compound (CAS No. 394-64-9) is an aromatic organic compound used as an intermediate in various synthetic applications, including the development of pharmaceuticals and agrochemicals.[1][2] The presence of a fluorine atom and two methoxy groups on the benzene ring influences its reactivity and stability.[1] Understanding the long-term stability and optimal storage conditions is crucial for ensuring its chemical integrity, purity, and performance in research and development settings. This guide summarizes the best practices for storage and handling and provides a framework for establishing a formal stability testing protocol.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation and ensure the safety of laboratory personnel. The following recommendations have been compiled from various supplier safety data sheets (SDS) for this compound and structurally similar compounds.

Table 1: Summary of Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale & Sources |

| Storage Temperature | Room Temperature | To prevent potential degradation from excessive heat.[2][3][4] |

| Atmosphere | Store in a dry, well-ventilated area.[5][6][7][8] | Minimizes contact with moisture and reactive atmospheric components. |

| Container | Keep in a tightly closed container.[5][6][7][8][9] Use original, manufacturer-recommended packaging (e.g., metal can or drum).[6] | Prevents contamination and exposure to air and moisture. |

| Inert Gas | Not explicitly required, but storage under an inert atmosphere (e.g., nitrogen, argon) is a best practice for long-term storage of reactive intermediates to prevent oxidation. | General chemical stability principle. |

| Light Exposure | Avoid direct sunlight. Store in a dark location. | While not specified as highly light-sensitive, avoiding UV radiation is a general precaution against photochemical degradation. |

| Handling | Use with adequate ventilation. Avoid breathing vapors or mists. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[5][6][7][8] | Prevents inhalation and contact hazards. The compound is classified as a skin, eye, and respiratory irritant.[7] |

Chemical Stability and Incompatibilities

While generally stable under recommended storage conditions, this compound can react with certain substances.[5] Understanding these incompatibilities is key to preventing hazardous reactions and degradation.

Table 2: Chemical Incompatibilities and Potential Hazardous Decomposition Products

| Category | Details | Rationale & Sources |

| Incompatible Materials | Strong oxidizing agents.[5][7] | These can react exothermically with the compound, leading to degradation and potentially hazardous conditions. |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, irritating and toxic fumes and gases (including hydrogen fluoride) upon thermal decomposition or combustion.[5][7] | These products are typical for the combustion of fluorinated organic compounds. |

| Hazardous Polymerization | Has not been reported to occur.[5][7] | The compound is not expected to undergo hazardous polymerization under normal conditions. |

Logical Framework for Ensuring Chemical Stability

The stability of a chemical is influenced by a combination of intrinsic properties and extrinsic environmental factors. The following diagram illustrates the logical relationships between these factors and the control measures necessary to maintain the integrity of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. testinglab.com [testinglab.com]

- 4. iipseries.org [iipseries.org]

- 5. biopharminternational.com [biopharminternational.com]

- 6. microchemlab.com [microchemlab.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Accelerated stability testing of organic photovoltaics using concentrated sunlight | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Navigating the Safety Profile of 1-Fluoro-2,3-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the material safety data for 1-Fluoro-2,3-dimethoxybenzene (CAS No. 394-64-9), a key intermediate in various organic synthesis pathways, particularly within the pharmaceutical and agrochemical sectors. Understanding the safety and handling requirements of this compound is paramount for ensuring a safe laboratory and manufacturing environment. This document synthesizes available safety data to provide clear, actionable guidance for professionals working with this chemical.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 394-64-9 | [1][2] |

| Molecular Formula | C₈H₉FO₂ | [1][2] |

| Molecular Weight | 156.15 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

| Storage Temperature | Room temperature, sealed in a dry place | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard statements as identified in safety data sheets.

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity (Oral) | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Eye Damage/Irritation | Causes eye irritation | H320 |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |

Signal Word: Warning[1]

Safe Handling and Experimental Workflow

Due to the hazardous nature of this compound, a stringent and well-defined workflow is essential to minimize exposure and ensure user safety. The following diagram outlines the recommended safe handling protocol from procurement to disposal.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Protocol |

| Ingestion | If swallowed, call a poison center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by the poison control center or doctor. Do not give anything by mouth to an unconscious person. |

| Inhalation | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice. |

| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |

| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice. |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe environment.

| Aspect | Recommendation |

| Storage | Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][3] |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or waterways. |

Toxicological Information

While detailed toxicological studies are not extensively published, the hazard classifications indicate the primary routes of concern. The compound is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[1] The presence of the fluorine atom can influence the reactivity and metabolic pathways of the molecule, a factor that should be considered in any toxicological assessment.[4]

Conclusion

This compound is a valuable chemical intermediate with defined hazards that necessitate careful handling. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and a well-structured experimental workflow, is essential for mitigating risks. Researchers, scientists, and drug development professionals are encouraged to review the full Safety Data Sheet (SDS) from their supplier and to integrate these safety practices into their standard operating procedures.

References

Methodological & Application

Application Notes and Protocols for 1-Fluoro-2,3-dimethoxybenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,3-dimethoxybenzene is a versatile aromatic building block in organic synthesis, offering multiple reactive sites for the construction of complex molecules. Its unique substitution pattern, featuring a fluorine atom and two adjacent methoxy groups, allows for a range of transformations, making it a valuable precursor in the synthesis of novel compounds for pharmaceutical and materials science applications. The electron-donating methoxy groups activate the benzene ring towards electrophilic substitution, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is further activated. Additionally, the fluorine and methoxy groups can direct ortho-metalation reactions, providing a pathway to regioselectively functionalized derivatives.

This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

Key Applications

The strategic placement of substituents on the this compound ring enables its participation in a variety of important synthetic reactions:

-

Electrophilic Aromatic Substitution: The electron-rich nature of the dimethoxy-substituted ring facilitates reactions such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the fluorine and methoxy groups guide the regiochemical outcome of these substitutions.

-

Ortho-Metalation: The fluorine and methoxy groups can direct the deprotonation of an adjacent ring proton by strong bases, such as organolithium reagents. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity.

-

Nucleophilic Aromatic Substitution (SNAr): While the electron-donating methoxy groups are not ideal for activating the ring towards SNAr, the presence of a fluorine atom as a potential leaving group makes this reaction feasible, especially with the introduction of strong electron-withdrawing groups on the aromatic ring.

-

Cross-Coupling Reactions: Derivatization of this compound, for instance through halogenation or borylation, can provide substrates for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthetic transformations of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates and scales.

Protocol 1: Electrophilic Nitration

This protocol describes the nitration of a fluorinated dimethoxybenzene derivative, which is analogous to the expected reactivity of this compound.[1]

Reaction Scheme:

Figure 1: Electrophilic nitration of this compound.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

To a stirred solution of this compound (1.0 eq) in dichloromethane at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).

-

A pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) is added dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction mixture is then carefully poured into ice-water and extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Expected):

| Reactant | Product | Reagents | Solvent | Yield (Expected) |

| This compound | 4-Nitro-1-fluoro-2,3-dimethoxybenzene | HNO₃, H₂SO₄ | Dichloromethane | 80-90% |

Note: The expected yield is based on the nitration of the analogous 2-fluoro-1,4-dimethoxybenzene, which proceeds in 90% yield.[1]

Protocol 2: Ortho-Metalation and Alkylation

This protocol outlines a general procedure for the ortho-lithiation of a fluorinated aromatic compound followed by quenching with an electrophile. The fluorine and methoxy groups are expected to direct the lithiation to the C4 position.

Reaction Scheme:

Figure 2: Ortho-metalation and alkylation of this compound.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., Iodomethane, CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and line

-

Dry ice/acetone bath

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).

-

n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, and the reaction mixture is stirred at -78 °C for 1 hour.

-

The electrophile (e.g., iodomethane, 1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 30 minutes before being allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Quantitative Data (Expected):

| Reactant | Product | Key Reagents | Solvent | Yield (Expected) |

| This compound | 1-Fluoro-2,3-dimethoxy-4-substituted-benzene | n-BuLi, Electrophile | THF | 60-80% |

Note: Yields for ortho-lithiation reactions of substituted fluorobenzenes can vary depending on the electrophile used.

Protocol 3: Friedel-Crafts Acylation

This protocol is adapted from the synthesis of a ketone derivative from a fluoro-dimethoxybenzene isomer, demonstrating a potential acylation reaction.[2]

Reaction Scheme:

Figure 3: Friedel-Crafts acylation of this compound.

Materials:

-

This compound

-

Benzoyl chloride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), 1M

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous carbon disulfide at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

-

A solution of this compound (1.0 eq) in anhydrous carbon disulfide is then added slowly to the mixture at 0 °C.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.

-

The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The mixture is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by crystallization or column chromatography.

Quantitative Data (Expected):

| Reactant | Product | Key Reagents | Solvent | Yield (Expected) |

| This compound | (4-Fluoro-2,3-dimethoxyphenyl)(phenyl)methanone | Benzoyl chloride, AlCl₃ | CS₂ | 60-75% |

Note: The expected yield is an estimation based on typical Friedel-Crafts acylation reactions of activated aromatic systems.

Conclusion

This compound serves as a valuable and versatile starting material in organic synthesis. The presented protocols, based on established reactivity principles of analogous compounds, provide a foundation for the exploration of its synthetic utility. The ability to undergo electrophilic substitution, regioselective metalation, and potentially nucleophilic substitution and cross-coupling reactions makes it an attractive building block for the synthesis of complex and biologically active molecules in the fields of medicinal chemistry and materials science. Further research into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.

References

The Strategic Application of 1-Fluoro-2,3-dimethoxybenzene in Drug Discovery: A Versatile Fluorinated Building Block

Application Note: AN2025-12-26

Introduction

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] 1-Fluoro-2,3-dimethoxybenzene emerges as a valuable fluorinated building block, offering a scaffold that can be strategically elaborated to introduce favorable drug-like properties. While specific, publicly available data on drug candidates derived directly from this compound is limited, this application note will explore its potential applications and provide representative protocols based on the well-established principles of fluorine in drug design.

The 2,3-dimethoxy substitution pattern on the fluorinated phenyl ring provides multiple avenues for synthetic modification, allowing for the generation of diverse compound libraries for screening. The fluorine atom can serve as a metabolic blocker, preventing oxidation at that position, while the methoxy groups can be retained for their electronic influence or serve as handles for further functionalization.[3]

Key Advantages of Incorporating the 1-Fluoro-2,3-dimethoxyphenyl Moiety:

-

Metabolic Stability: The strong C-F bond can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, potentially increasing the half-life of a drug.[1]

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity (LogP) and acidity/basicity (pKa) of a molecule, which in turn affects its solubility, absorption, and distribution.[2][3]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to improved potency.[1]

-

Conformational Control: The presence of a fluorine atom can influence the preferred conformation of a molecule, potentially pre-organizing it for optimal binding to its target.

Hypothetical Application in Kinase Inhibitor Design

To illustrate the potential of this compound, we present a hypothetical case study in the design of kinase inhibitors. Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding site. The 1-fluoro-2,3-dimethoxyphenyl moiety could serve as a novel scaffold for this purpose.

Table 1: Hypothetical Physicochemical and In Vitro Data for a Series of Kinase Inhibitors

| Compound ID | R-Group | IC50 (nM) vs. Target Kinase | LogP | Metabolic Stability (t1/2 in HLM, min) |

| REF-01 | H (non-fluorinated) | 150 | 2.5 | 15 |

| FDM-01 | H | 75 | 2.8 | 45 |

| FDM-02 | 4-aminopyridine | 12 | 3.1 | 62 |

| FDM-03 | 3-morpholinopropane | 25 | 2.9 | 55 |

Data presented in this table is hypothetical and for illustrative purposes only.

The data in Table 1 suggests that the introduction of the fluorinated core (FDM-01) improves both potency and metabolic stability compared to the non-fluorinated reference compound (REF-01). Further derivatization at a suitable position (represented by "R-Group") could lead to significant gains in inhibitory activity.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Intermediate via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the functionalization of this compound via SNAr, a common reaction for introducing amine functionalities to activated aryl fluorides.

Workflow for SNAr Reaction:

Caption: SNAr Reaction Workflow

Materials:

-

This compound

-

4-aminopyridine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a sealed reaction vial, add this compound (1.0 mmol), 4-aminopyridine (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add anhydrous DMSO (5 mL) and stir the mixture at 120 °C for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product.

Protocol 2: General Procedure for a Kinase Activity Assay

This protocol outlines a representative in vitro kinase assay to determine the inhibitory potency (IC₅₀) of synthesized compounds.

Kinase Assay Workflow:

Caption: Kinase Activity Assay Workflow

Materials:

-

Recombinant kinase enzyme

-

Peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds in DMSO.

-

In a 384-well microplate, add the kinase enzyme, peptide substrate, and the test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a microplate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Signaling Pathway Context

The hypothetical kinase inhibitors developed from the this compound scaffold would act within a cellular signaling pathway. The diagram below illustrates a simplified generic kinase signaling cascade that could be targeted.

Caption: Simplified Kinase Signaling Pathway

In this hypothetical pathway, our inhibitor (targeting MEK, for instance) would block the phosphorylation cascade, thereby inhibiting downstream cellular responses like proliferation and survival, which are often dysregulated in cancer.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel, biologically active molecules. Its inherent structural and electronic features, conferred by the fluorine and dimethoxy substituents, provide a solid foundation for the development of drug candidates with improved pharmacological profiles. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases. Further exploration of this and similar fluorinated scaffolds is warranted to fully realize their potential in drug discovery.

References

Synthesis of Novel Derivatives from 1-Fluoro-2,3-dimethoxybenzene: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel chemical derivatives starting from 1-Fluoro-2,3-dimethoxybenzene. This versatile starting material offers multiple avenues for functionalization, making it a valuable building block in the discovery and development of new pharmaceutical agents and other bioactive molecules. The protocols outlined below focus on key synthetic transformations including electrophilic aromatic substitution and metalation followed by electrophilic quench.

Introduction

This compound is an attractive scaffold for medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The dimethoxy groups activate the aromatic ring towards electrophilic substitution and provide sites for further modification. The strategic derivatization of this molecule can lead to the generation of diverse compound libraries for screening and lead optimization.

Core Synthetic Strategies and Signaling Pathways

The primary pathways for the derivatization of this compound involve the introduction of new functional groups onto the aromatic ring. The directing effects of the existing fluoro and methoxy substituents play a crucial role in determining the regioselectivity of these reactions. The methoxy groups are ortho-, para-directing activators, while the fluorine atom is an ortho-, para-directing deactivator. The interplay of these effects governs the position of substitution.

The following diagram illustrates the logical workflow for the synthesis of key intermediates from this compound.

Caption: Synthetic pathways for the derivatization of this compound.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation to Synthesize 4-Fluoro-5,6-dimethoxybenzaldehyde

This protocol describes the introduction of a formyl group at the C4-position of this compound, yielding a key aldehyde intermediate.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add POCl₃ (1.2 equivalents).

-

Allow the mixture to warm to room temperature and stir for 1 hour to form the Vilsmeier reagent.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous DCM dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Carefully pour the reaction mixture onto crushed ice and stir for 30 minutes.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

Quantitative Data:

| Starting Material | Product | Reagents | Yield (%) |

| This compound | 4-Fluoro-5,6-dimethoxybenzaldehyde | POCl₃, DMF | 75-85 |

Protocol 2: Bromination to Synthesize 4-Bromo-1-fluoro-2,3-dimethoxybenzene

This protocol details the regioselective bromination of this compound at the C4-position.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN), anhydrous

-

Water

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (1.1 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding water.

-

Add a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

Quantitative Data:

| Starting Material | Product | Reagent | Yield (%) |

| This compound | 4-Bromo-1-fluoro-2,3-dimethoxybenzene | NBS | 80-90 |

Protocol 3: Directed Ortho-Metalation and Borylation

This protocol describes the lithiation of this compound, directed by the methoxy group, followed by quenching with a boron electrophile to generate a boronic acid derivative. This intermediate is highly valuable for subsequent cross-coupling reactions.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Triisopropyl borate (B(OiPr)₃)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous THF in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude boronic acid. The product can often be used in the next step without further purification.

Quantitative Data:

| Starting Material | Intermediate | Reagents | Yield (%) |

| This compound | (4-Fluoro-5,6-dimethoxyphenyl)boronic acid | n-BuLi, B(OiPr)₃ | 65-75 |

Application of Derivatives in Drug Discovery

The derivatives synthesized from this compound serve as versatile intermediates in the synthesis of complex molecules with potential biological activity. For instance, the aldehyde derivative can be a precursor for the synthesis of chalcones, Schiff bases, and other heterocyclic compounds. The bromo-derivative is an excellent substrate for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, alkynyl, and amino moieties. The boronic acid derivative is a key partner in Suzuki-Miyaura cross-coupling reactions.

The following diagram illustrates a potential workflow for utilizing these derivatives in a drug discovery context.

Application Notes and Protocols: Electrophilic Aromatic Substitution of 1-Fluoro-2,3-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the predicted reaction mechanisms and experimental protocols for the electrophilic aromatic substitution (EAS) reactions of 1-fluoro-2,3-dimethoxybenzene. This document is intended to guide researchers in designing synthetic routes for novel drug candidates and other functionalized aromatic compounds.

Introduction

This compound is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. The fluorine and methoxy substituents greatly influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions. Understanding these effects is crucial for the targeted synthesis of derivatives. The methoxy groups are strong activating, ortho-, para-directing groups, while the fluorine atom is a deactivating, ortho-, para-director. In concert, these groups dictate the position of electrophilic attack on the benzene ring.

Predicted Regioselectivity

The directing effects of the substituents on this compound are key to predicting the outcome of electrophilic aromatic substitution reactions. The two methoxy groups at positions 2 and 3 are strong activating groups, donating electron density to the ring through resonance and making the ortho and para positions more nucleophilic. The fluorine atom at position 1 is an electronegative, inductively withdrawing group, which deactivates the ring. However, it also donates electron density through resonance, directing incoming electrophiles to the ortho and para positions.

Considering the combined effects:

-

The C4 position is para to the fluorine and ortho to the C3-methoxy group.

-

The C5 position is meta to the fluorine and the C3-methoxy group, but para to the C2-methoxy group.

-

The C6 position is ortho to the fluorine and the C2-methoxy group.

The powerful activating effect of the methoxy groups is expected to dominate, leading to substitution primarily at the positions most activated by them. Steric hindrance from the adjacent substituents will also play a significant role. Therefore, substitution is most likely to occur at the C4 and C6 positions, which are ortho or para to the activating methoxy groups. The C5 position is also a potential site for substitution, being para to one of the methoxy groups. A commercially available derivative, 1-fluoro-2,3-dimethoxy-5-nitrobenzene, confirms that substitution at the C5 position is a known transformation[1].

Key Electrophilic Aromatic Substitution Reactions

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a versatile functional group for further transformations.

Predicted Reaction and Products:

Based on the directing effects, nitration of this compound is expected to yield a mixture of nitro-substituted products, with the major isomers being 1-fluoro-2,3-dimethoxy-4-nitrobenzene, 1-fluoro-2,3-dimethoxy-5-nitrobenzene, and 1-fluoro-2,3-dimethoxy-6-nitrobenzene. The formation of 1-fluoro-2,3-dimethoxy-5-nitrobenzene is confirmed by its commercial availability[1]. The nitration of a similar compound, 2-fluoro-1,4-dimethoxybenzene, proceeds with high yield and selectivity, suggesting that the reaction on the target molecule will also be efficient[2].

Quantitative Data (Predicted)

| Product | Predicted Major/Minor | Predicted Yield (%) |

| 1-Fluoro-2,3-dimethoxy-4-nitrobenzene | Major | 40-60 |